Reduced OATP1B-Mediated Hepatic Clearance: Lower Drug-Drug Interaction Liability Versus Daprodustat and Roxadustat
Vadadustat exhibits significantly lower dependence on OATP1B-mediated hepatic uptake compared to daprodustat and roxadustat. In vivo pharmacokinetic studies in Cynomolgus monkeys demonstrated that hepatic clearance (nonrenal) of vadadustat was reduced by approximately 4-fold upon co-administration with the OATP1B inhibitor rifampin, whereas daprodustat and roxadustat showed >11-fold reduction under identical conditions [1]. The estimated in vivo fraction transported by OATP1B (ft,OATP1B) was ~70–90% across the acid dustats, but the absolute magnitude of clearance alteration was substantially lower for vadadustat [1]. This differential susceptibility to transporter-mediated drug-drug interactions is directly attributable to the compound's distinct physicochemical and uptake properties [1].
| Evidence Dimension | Fold-change in hepatic clearance with OATP1B inhibition |
|---|---|
| Target Compound Data | ~4-fold reduction in nonrenal clearance |
| Comparator Or Baseline | Daprodustat: >11-fold reduction; Roxadustat: >11-fold reduction |
| Quantified Difference | Vadadustat shows ≥2.75-fold lower susceptibility to OATP1B-mediated clearance alteration |
| Conditions | Intravenous pharmacokinetics in Cynomolgus monkey; single-dose rifampin 30 mg/kg |
Why This Matters
Lower OATP1B dependence reduces the risk of clinically significant drug-drug interactions with OATP1B inhibitors or competing substrates, simplifying co-medication management in CKD patients.
- [1] Bi Y, Jordan S, King-Ahmad A, et al. Low Molecular Weight Acids and Organic Anion Transporting Polypeptide (OATP1B)-Mediated Hepatic Clearance: In Vitro and In Vivo Evaluation Using Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (Dustats). Drug Metab Dispos. 2024;52(5):399-407. View Source
